1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one

Lipophilicity Partition coefficient LogP

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one (CAS 1184062-94-9, molecular formula C₁₃H₁₈OS, MW 222.35 g/mol) is a synthetic aromatic ketone featuring a 2,4-dimethylphenyl ring linked to an isopropylthio-substituted ethanone core. This compound combines a sterically hindered branched thioether side-chain with a di-ortho/para-methylated aryl ketone, yielding a crystalline solid (mp 132–135 °C) with a density of 0.946 g/mL at 25 °C and a boiling point of 300 °C at 760 mmHg.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13639640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CSC(C)C)C
InChIInChI=1S/C13H18OS/c1-9(2)15-8-13(14)12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3
InChIKeySNDQHCTZBHLQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one: A 2,4-Dimethyl-Substituted Isopropylthio-Ketone Building Block for Research Sourcing


1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one (CAS 1184062-94-9, molecular formula C₁₃H₁₈OS, MW 222.35 g/mol) is a synthetic aromatic ketone featuring a 2,4-dimethylphenyl ring linked to an isopropylthio-substituted ethanone core . This compound combines a sterically hindered branched thioether side-chain with a di-ortho/para-methylated aryl ketone, yielding a crystalline solid (mp 132–135 °C) with a density of 0.946 g/mL at 25 °C and a boiling point of 300 °C at 760 mmHg [1]. Its computed LogP of approximately 3.74 indicates moderate lipophilicity, placing it in a property window that distinguishes it from both its linear-chain thioether homologs and ring-substituted positional isomers .

Scaffold Sterically hindered isopropylthio-ketone building block with 2,4-dimethylphenyl substitution
Physical form Crystalline solid suitable for gravimetric dispensing and long-term storage
Lipophilicity Moderate lipophilicity window distinguishing from linear-chain thioether homologs

Why 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one Cannot Be Substituted by Generic Thioether-Ketone Analogs


Within the C₁₃H₁₈OS thioether-ketone family, seemingly minor structural variations—linear vs. branched alkylthio chains or different aryl methylation patterns—produce measurable differences in key physicochemical properties. The isopropylthio group confers a distinct LogP (≈3.74) compared with the n-propylthio analog (≈3.95), a 0.21 log-unit shift that corresponds to approximately 1.6-fold higher lipophilicity for the linear-chain variant . Similarly, the 2,4-dimethyl substitution pattern yields a crystalline solid with a melting point of 132–135 °C, whereas the unsubstituted phenyl analog remains a liquid under ambient conditions [1]. These divergences in partitioning behavior, physical state, and thermal properties directly affect solvent selection, purification strategy, formulation development, and storage logistics—making generic, uninformed substitution a source of experimental irreproducibility.

Lipophilicity shift vs. linear-chain analog
Branched isopropylthio group lowers LogP relative to n-propylthio analog, which may alter partitioning behavior and chromatographic retention.
Physical state divergence from unsubstituted phenyl analog
The 2,4-dimethyl substitution yields a crystalline solid (mp above 130 °C), whereas the unsubstituted phenyl analog is liquid; substitution may affect handling, purification, and storage logistics.
Thermal property mismatch
Boiling point is significantly lower than that of the n-propylthio analog, which can influence distillation purification and solvent removal protocols.

Quantitative Physicochemical Evidence Differentiating 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one from Closest Analogs


Lipophilicity (LogP) Comparison: Isopropylthio vs. n-Propylthio Analog Demonstrates 0.21 Log-Unit Lower Partition Coefficient

The target compound, 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one, exhibits a computed LogP of 3.737, which is 0.21 log units lower than that of its closest n-propylthio homolog (LogP 3.947) . This difference corresponds to approximately 1.6-fold lower octanol-water partitioning for the isopropylthio variant, indicating measurably reduced lipophilicity attributable to the branched versus linear thioether side-chain.

Lipophilicity (LogP)
Source review
Target LogP 3.74 vs. n-propylthio 3.95
Δ = −0.21 (≈1.6× lower partition)
Reduced lipophilicity may influence membrane permeability and retention.
Computed values; confirm with experimental logD.
Lipophilicity Partition coefficient LogP Thioether ketone

Density Differential: Target Compound Is 7.6% Less Dense Than the n-Propylthio Analog

The experimentally determined density of 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one is 0.946 g/mL at 25 °C [1], while the predicted density of the n-propylthio analog is 1.024 ± 0.06 g/cm³ . This represents a 7.6% lower density for the isopropylthio derivative, translating to approximately 8% larger volume per unit mass.

Density
Reported
0.946 g/mL (target)
vs. 1.024 g/mL (n-propyl analog predicted)
Lower density affects mass-to-volume conversions.
Experimental vs. predicted value; verify lot density.
Density Formulation Physical property Ketone

Boiling Point Comparison: Target Compound Boils 39.4 °C Lower Than the n-Propylthio Analog, Facilitating Vacuum Distillation

The boiling point of 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one is reported as 300 °C at 760 mmHg [1], whereas the n-propylthio analog has a predicted boiling point of 339.4 °C at atmospheric pressure . The 39.4 °C lower boiling point of the isopropylthio compound provides a wider thermal window for purification by distillation or solvent removal under reduced pressure before thermal degradation becomes a concern.

Boiling point
Reported
300 °C (target)
vs. 339 °C (n-propyl analog predicted)
Enables wider thermal window for distillation.
Target experimental; comparator predicted. Validate distillation recovery.
Boiling point Distillation Purification Thermal property

Solid-State Advantage: 2,4-Dimethyl Substitution Confers Crystalline Solid Form vs. Liquid Unsubstituted Analog

1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is a crystalline solid with a melting point of 132–135 °C [1]. In contrast, the unsubstituted phenyl analog, 2-(isopropylthio)-1-phenylethanone (CAS 32665-23-9), is a liquid at ambient temperature (specific gravity 0.848–0.853 at 20 °C) . The introduction of two methyl groups at the 2- and 4-positions of the aryl ring raises the melting point from well below room temperature to above 130 °C, fundamentally altering the compound's physical state and handling characteristics.

Solid-state form
Class-level
Crystalline solid, mp 132–135 °C
vs. liquid unsubstituted phenyl analog
Solid form supports gravimetric handling.
Trend derived from substitution pattern; confirm mp upon receipt.
Crystalline solid Melting point Physical state Handling

Purity Specification and Vendor Availability: Consistent 97–98% Purity Across Multiple Suppliers

The target compound is commercially available at 97% minimum purity from AKSci and at 98% purity from Fluorochem and Leyan . This multi-vendor consistency in purity specification exceeds the minimum threshold typically required for building block chemistry (≥95%) and matches or exceeds the purity levels reported for the closely related 2,5-dimethylphenyl positional isomer (97% from AKSci, 98% from Fluorochem and Leyan) .

Purity specification
Data to verify
97–98% across multiple vendors (AKSci, Fluorochem, Leyan)
Consistent multi-vendor quality supports procurement.
Analytical method not uniformly specified; request COA.
Purity Procurement Vendor specification Quality control

Recommended Procurement and Application Scenarios for 1-(2,4-Dimethylphenyl)-2-(isopropylthio)ethan-1-one Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring Precisely Controlled Lipophilicity

When a structure–activity relationship (SAR) campaign demands a thioether-ketone building block with moderate lipophilicity (LogP ≈3.74), 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one provides a defined LogP that is 0.21 units lower than its n-propylthio counterpart [1]. This property is critical when optimizing for aqueous solubility and reduced off-target membrane partitioning in lead compound libraries.

Synthetic Methodology Development Requiring Thermal Stability and Distillative Purification

With a boiling point of 300 °C at atmospheric pressure—approximately 39 °C lower than the n-propylthio analog—this compound offers a wider operational window for vacuum distillation and solvent stripping without thermal degradation [1]. It is particularly suited for reaction optimization studies where post-reaction purification by distillation is the intended workup strategy.

Solid-Phase Synthesis and Automated Dispensing Workflows Requiring Crystalline Solid Form

The crystalline solid nature of 1-(2,4-dimethylphenyl)-2-(isopropylthio)ethan-1-one (mp 132–135 °C) enables gravimetric dispensing with high accuracy, unlike the liquid unsubstituted phenyl analog that requires volumetric handling [1]. This makes the compound ideal for automated parallel synthesis platforms, solid-supported reagent preparation, and long-term storage under ambient laboratory conditions.

Multi-Vendor Procurement with Quality Assurance for Reproducible Research

The compound is available from at least three independent vendors (Fluorochem, Leyan, AKSci) at consistent purity levels of 97–98%, matching the quality specifications of the 2,5-dimethyl positional isomer [1]. This multi-source availability de-risks supply chain disruptions and ensures batch-to-batch consistency for long-term research programs or collaborative multi-site studies.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR requiring controlled lipophilicity
Defined LogP window (branched thioether vs. linear-chain homologs)
Verify experimental logD / chromatographic hydrophobicity
Synthetic methodology with distillative purification
Lower boiling point enabling wider thermal processing range
Confirm boiling point and distillation recovery yield
Automated solid dispensing and solid-phase synthesis
Crystalline solid with melting point above ambient
Confirm melting point and gravimetric dispensing accuracy
Multi-supplier procurement for long-term research
Consistent purity specification (97–98%) from independent vendors
Require COA with HPLC purity and identity for each lot
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